YO-Pro 3
CAS No.:
Cat. No.: VC21089431
Molecular Formula: C26H31I2N3O
Molecular Weight: 655.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31I2N3O |
|---|---|
| Molecular Weight | 655.4 g/mol |
| IUPAC Name | trimethyl-[3-[4-[3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium diiodide |
| Standard InChI | InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | ZVUUXEGAYWQURQ-UHFFFAOYSA-L |
| Isomeric SMILES | CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
| Canonical SMILES | CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Introduction
Chemical Identity and Fundamental Properties
Chemical Structure and Classification
YO-Pro 3 is classified as an unsymmetrical C3 cyanine dye possessing 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents that give it unique fluorescent properties. Its complete chemical name is 3-methyl-2-(3-{1-[3-(trimethylammonio)propyl]quinolin-4(1H)-ylidene}prop-1-en-1-yl)-1,3-benzoxazol-3-ium diiodide, reflecting its complex molecular structure . The compound belongs to several chemical classifications simultaneously, including 1,3-benzoxazoles, organic iodide salts, ammonium salts, cyanine dyes, and quinolines . This diverse chemical classification contributes to the compound's specialized properties that make it valuable in research applications requiring precise detection of nucleic acids.
The molecular formula of YO-Pro 3 is C26H31I2N3O, with a calculated molecular weight of 655.4 g/mol . The compound's structure features a trimethylammonium propyl side chain attached to the quinolinium moiety, which contributes to its DNA binding capabilities. These structural elements combine to create a molecule that remains non-fluorescent in isolation but undergoes significant fluorescence enhancement upon binding to DNA, making it an effective indicator of nucleic acid presence in experimental settings.
Spectral Characteristics
YO-Pro 3 exhibits distinctive spectral properties that position it in the red fluorescent range of the spectrum. The compound has an excitation peak at 613 nm and an emission peak at 629 nm when bound to nucleic acids . These spectral characteristics make YO-Pro 3 particularly valuable for multicolor fluorescence applications where differentiation from other fluorophores is necessary. The dye can be effectively excited using a 640 nm laser paired with a 660/20 nm bandpass filter, a configuration commonly found in flow cytometry instruments such as the BD FACSJazz™ .
The spectral properties of YO-Pro 3 are summarized in the following table:
| Spectral Parameter | Value |
|---|---|
| Excitation Peak | 613 nm |
| Emission Peak | 629 nm |
| Recommended Laser | 640 nm |
| Recommended Filter | 660/20 nm bandpass |
YO-Pro 3 shares spectral similarities with other fluorescent compounds including YOYO-3, MitoTell Red, LysoBrite Deep Red, and CytoTell Red 650 . These spectral characteristics place YO-Pro 3 in specific research categories including Nucleus studies, Cell Viability assessment, and Peptide and Oligonucleotide Labeling applications . The far-red fluorescence profile allows for effective visualization with minimal interference from cellular autofluorescence.
Mechanism of Action
DNA Binding Properties
The intercalation process is facilitated by the compound's structural features, particularly its unsymmetrical cyanine structure with 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents . These structural elements allow for optimal positioning within the DNA helix, resulting in the observed fluorescence enhancement. The binding affinity of YO-Pro 3 to DNA is sufficiently strong to enable sensitive detection of nucleic acids even in complex biological samples, making it a valuable research tool in molecular biology and cell science.
Cell Permeability Characteristics
The selective permeability of YO-Pro 3 is particularly useful in apoptosis detection assays, where it can identify cells in early apoptotic stages before other morphological changes become apparent. When combined with other markers, this property enables comprehensive analysis of cell death pathways and mechanisms. The compound's ability to enter cells with compromised membranes while remaining excluded from healthy cells provides a powerful tool for assessing cellular viability in various experimental and diagnostic contexts.
Research Applications
Cell Viability Assessment
YO-Pro 3 has emerged as a valuable tool in cell viability assessments due to its unique permeability characteristics and nucleic acid binding properties. The compound belongs to a category of fluorescent markers that can detect early changes in cell membrane permeability associated with apoptosis. Because YO-Pro 3 can enter cells with compromised membranes but is excluded from viable cells with intact membranes, it provides researchers with a sensitive method for identifying cells in early stages of programmed cell death. This application is particularly valuable in research focused on cellular responses to various treatments, including drug screening and toxicity studies.
In cell viability applications, YO-Pro 3 is often used in combination with other fluorescent markers to provide comprehensive assessment of cellular status. For example, when used alongside nuclear morphology stains such as Hoechst dyes, researchers can simultaneously evaluate membrane integrity and nuclear characteristics to determine cellular health status more accurately. The compound's spectral characteristics in the far-red region (excitation at 613 nm, emission at 629 nm) make it compatible with multi-color fluorescence applications, allowing for multiplexed analysis of various cellular parameters simultaneously .
Apoptosis Detection
The detection and characterization of apoptotic processes represents one of the most significant applications for YO-Pro 3 in biological research. Apoptosis, or programmed cell death, involves a series of cellular changes including alterations in membrane permeability that occur before visible morphological changes manifest. YO-Pro 3 can detect these early permeability changes when membrane channels open during initial apoptotic events. Because of this property, the compound enables researchers to detect apoptosis at earlier stages than many other methods.
In apoptosis research, YO-Pro 3 is frequently utilized in flow cytometry applications where large cell populations can be rapidly analyzed for signs of programmed cell death. The compound's spectral characteristics make it compatible with common flow cytometry instrumentation, including systems equipped with 640 nm lasers and appropriate filter sets . By quantifying the percentage of cells showing YO-Pro 3 uptake and nuclear staining, researchers can assess the effectiveness of apoptosis-inducing treatments or explore the mechanisms of cell death in various biological contexts.
Nucleic Acid Visualization
As a nucleic acid stain with significant fluorescence enhancement upon DNA binding, YO-Pro 3 provides researchers with a powerful tool for visualizing genetic material in various experimental contexts. The compound's role as a fluorochrome makes it particularly valuable in applications requiring high-sensitivity detection of nucleic acids . When bound to DNA, YO-Pro 3 exhibits bright fluorescence that enables clear visualization of nucleic acid distribution within cells or in isolated DNA samples.
The nucleic acid visualization applications of YO-Pro 3 extend to various research techniques including fluorescence microscopy, flow cytometry, and gel electrophoresis. In fluorescence microscopy, the compound allows for detailed imaging of nuclear DNA and assessment of nuclear morphology in fixed or permeabilized cells. In flow cytometry, YO-Pro 3 enables quantitative assessment of cellular DNA content, supporting applications in cell cycle analysis and ploidy determination. These diverse applications highlight the versatility of YO-Pro 3 as a research tool in molecular and cellular biology.
Comparative Analysis
Comparison with Related Compounds
The following table provides a comparative analysis of YO-Pro 3 and structurally or functionally related compounds:
| Compound | Primary Target | Excitation/Emission (nm) | Distinguishing Features |
|---|---|---|---|
| YO-Pro 3 | Nucleic acids | 613/629 | Cell-impermeant; enters cells with compromised membranes |
| YOYO-3 | Nucleic acids | Similar to YO-Pro 3 | Dimeric structure; higher binding affinity |
| MitoTell Red | Mitochondria | ~640/660 | Targets mitochondrial structures specifically |
| LysoBrite Deep Red | Lysosomes | ~647/668 | Accumulates in acidic lysosomal compartments |
| CytoTell Red 650 | Cytoplasm | ~650/670 | Cytoplasmic staining; retained in live cells |
The structural and functional differences between these compounds highlight the specialized nature of YO-Pro 3 for its specific applications in nucleic acid visualization and cell viability assessment. Understanding these distinctions helps researchers select the most appropriate fluorescent marker for their specific experimental needs.
Advantages and Limitations
YO-Pro 3 offers several distinct advantages for biological research applications. Its far-red fluorescence (excitation at 613 nm, emission at 629 nm) positions it in a spectral region with minimal cellular autofluorescence, resulting in improved signal-to-noise ratios compared to dyes that emit in shorter wavelengths . Additionally, the compound's selective permeability—entering only cells with compromised membranes—makes it particularly valuable for distinguishing between viable and non-viable cells in mixed populations. The significant fluorescence enhancement upon nucleic acid binding further contributes to the dye's sensitivity for detecting DNA in various experimental contexts.
Despite these advantages, researchers should be aware of certain limitations when working with YO-Pro 3. Like many cyanine dyes, YO-Pro 3 may exhibit some degree of non-specific binding to cellular components under certain conditions, potentially complicating data interpretation. Additionally, the compound's far-red emission spectrum, while advantageous for reducing autofluorescence interference, may require specialized equipment for optimal detection, including appropriate lasers (typically 640 nm) and filter sets (such as 660/20 nm bandpass filters) . Researchers must also consider potential spectral overlap with other fluorophores when designing multi-color experiments incorporating YO-Pro 3.
Future Research Directions
Emerging Applications
The unique properties of YO-Pro 3 continue to inspire novel applications in biological research and diagnostic contexts. Emerging applications include advanced multiparametric cell analysis, where YO-Pro 3 is combined with other fluorescent markers to provide comprehensive assessment of cellular states and responses to various treatments. The compound's selective permeability characteristics make it particularly valuable for real-time monitoring of membrane integrity changes in living cell systems, potentially enabling more dynamic evaluation of cellular responses than traditional endpoint assays allow.
Another promising direction involves the integration of YO-Pro 3 into high-content screening platforms for drug discovery and toxicology applications. The compound's ability to identify cells with compromised membranes provides a sensitive indicator of cellular stress or damage induced by potential therapeutic compounds or environmental toxins. As imaging technologies and analytical methods continue to advance, YO-Pro 3 is likely to find expanded applications in both basic research and translational science contexts, contributing to our understanding of cellular processes and disease mechanisms.
YO-Pro 3 represents a valuable tool in the arsenal of fluorescent compounds available to researchers in molecular and cellular biology. As an unsymmetrical C3 cyanine dye with 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents, it possesses unique structural and spectral properties that enable specialized applications in nucleic acid visualization and cell viability assessment . The compound's excitation maximum at 613 nm and emission maximum at 629 nm position it in the far-red spectral region, offering advantages for multi-color fluorescence applications and reduced interference from cellular autofluorescence .
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